molecular formula C14H16Cl3N3 B1443535 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride CAS No. 1255099-37-6

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride

Cat. No. B1443535
M. Wt: 332.7 g/mol
InChI Key: NWNUSHQFIUQGSZ-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride is a chemical compound with the CAS Number: 1187830-71-2 . It has a molecular weight of 296.2 and its IUPAC name is 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride . The compound is stored at room temperature and should be kept dry and cool .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClN3.ClH/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 396.6±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.7±3.0 kJ/mol . The flash point is 193.6±27.9 °C . The index of refraction is 1.626 . The molar refractivity is 72.2±0.3 cm^3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of derivatives related to 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride. For instance, the development of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives through sequential aza-Wittig/base catalyzed cyclization has been reported. These compounds are characterized by analytical and spectroscopic techniques, highlighting the influence of structural modifications on molecular geometry and conformation. The formation of 3D supramolecular architectures in crystals via stacking interactions and various hydrogen bonds was also observed (Chen & Liu, 2019).

Antimicrobial Activities

Research into substituted tricyclic compounds, specifically 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, has demonstrated significant antimicrobial activity against various bacterial and fungal strains. The synthesis process involves starting materials like piperidin-4-one Hydrochloride and benzenesulfonyl chloride, leading to products evaluated for their antibacterial and antifungal properties (Mittal et al., 2011).

Molecular Conformations and Assemblies

The crystal structure of certain derivatives reveals insights into the conformation and supramolecular assembly of these molecules. For example, the study of ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate showcased a half-chair conformation for the tetrahydropyridine ring and detailed the interactions stabilizing the crystal packing (Akkurt et al., 2015).

Potential Antitumor Activity

Compounds related to 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride have also been explored for their antitumor potential. The microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, derived from the reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with various catalysts under microwave irradiation, demonstrated remarkable activity against multiple cancer cell lines in preliminary screenings (Insuasty et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary statements include P261, P264, P270, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Future Directions

The compound can be used to prepare other compounds, such as a compound that acts as a PARP inhibitor . This suggests potential applications in the field of medicinal chemistry, particularly in the development of treatments for diseases where PARP plays a role, such as cancer.

properties

IUPAC Name

7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3.2ClH/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11;;/h1-5,10H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNUSHQFIUQGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=N2)Cl)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743775
Record name 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride

CAS RN

1255099-37-6
Record name 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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